Cas no 261633-13-0 (5-(2-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL)

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a 2-fluorophenyl group and a thiol functional group. This structure imparts reactivity useful in medicinal chemistry and material science applications. The fluorine atom enhances electronic properties, potentially improving binding affinity in biologically active molecules. The thiol group offers versatility for further derivatization, such as forming disulfide bonds or metal complexes. Its stability under standard conditions makes it suitable for synthetic workflows. This compound is of interest in the development of pharmaceuticals, particularly as a scaffold for enzyme inhibitors or antimicrobial agents, due to its balanced lipophilicity and structural rigidity.
5-(2-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL structure
261633-13-0 structure
商品名:5-(2-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
CAS番号:261633-13-0
MF:C8H6N3FS
メガワット:195.21674
CID:843228
PubChem ID:838365

5-(2-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL 化学的及び物理的性質

名前と識別子

    • 5-(2-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
    • 261633-13-0
    • AKOS001056979
    • CHEMBL4875837
    • BDBM50569306
    • AKOS022617821
    • MFCD00728548
    • EN300-09272
    • AN-668/13935006
    • G76038
    • 5-(2-Fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol
    • CS-0221492
    • Z56974796
    • J-516108
    • 5-(2-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
    • MDL: MFCD00728548
    • インチ: InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
    • InChIKey: UOUUROSHCZTVFN-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)C2=NC(=NN2)S)F

計算された属性

  • せいみつぶんしりょう: 195.02664654g/mol
  • どういたいしつりょう: 195.02664654g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

5-(2-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM515839-1g
5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol
261633-13-0 97%
1g
$209 2024-07-28
TRC
F590063-100mg
5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
261633-13-0
100mg
$ 95.00 2022-06-02
Enamine
EN300-09272-1.0g
5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
261633-13-0 98%
1g
$256.0 2023-06-16
1PlusChem
1P00BFTK-250mg
5-(2-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
261633-13-0 97%
250mg
$156.00 2023-12-18
Enamine
EN300-09272-0.1g
5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
261633-13-0 98%
0.1g
$66.0 2023-10-28
Enamine
EN300-09272-0.25g
5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
261633-13-0 98%
0.25g
$92.0 2023-10-28
Enamine
EN300-09272-5.0g
5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
261633-13-0 98%
5g
$743.0 2023-06-16
Enamine
EN300-09272-5g
5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
261633-13-0 98%
5g
$743.0 2023-10-28
1PlusChem
1P00BFTK-100mg
5-(2-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
261633-13-0 97%
100mg
$102.00 2023-12-18
A2B Chem LLC
AF32920-250mg
5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol
261633-13-0 97%
250mg
$169.00 2024-04-20

5-(2-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL 関連文献

5-(2-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOLに関する追加情報

Introduction to 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 261633-13-0)

The compound 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 261633-13-0) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, featuring a triazole core and a thiol functional group, has garnered considerable attention due to its unique structural and chemical properties. The presence of a fluorophenyl substituent further enhances its potential as a versatile intermediate in drug discovery and development.

Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry, particularly for their role as scaffolds in the design of bioactive molecules. The thiol group in this compound is particularly noteworthy, as it serves as a reactive site for further chemical modifications, enabling the synthesis of more complex structures. This feature makes it an invaluable building block for the development of novel therapeutic agents.

The fluorophenyl moiety introduces electronic and steric effects that can modulate the pharmacokinetic and pharmacodynamic properties of the compound. Fluoro-substituted aromatic rings are well-documented for their ability to enhance metabolic stability, improve binding affinity, and increase bioavailability in drug candidates. These attributes have made fluorinated compounds a staple in modern pharmaceutical research.

In the context of contemporary drug discovery, 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been explored for its potential applications in addressing various therapeutic challenges. Researchers have been particularly interested in its interaction with biological targets such as enzymes and receptors. The combination of the triazole ring, thiol group, and fluorophenyl substituent creates a multifaceted structure that can be fine-tuned to achieve specific biological activities.

One area where this compound has shown promise is in the development of antimicrobial agents. The thiol group can participate in disulfide bond formation, which is crucial for designing molecules with enhanced stability and efficacy against resistant bacterial strains. Additionally, the fluorophenyl group can contribute to improved membrane penetration, facilitating better cellular uptake.

Another emerging field where this compound has been investigated is in anticancer research. Triazole derivatives have been reported to exhibit inhibitory effects on various kinases and other enzymes involved in cancer cell proliferation. The thiol group can serve as a target for covalent inhibition, leading to potent and selective drug candidates. Furthermore, the fluorophenyl moiety can be designed to interact with specific pockets on cancer-related proteins, enhancing binding affinity.

The synthesis of 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The introduction of the fluorine atom into the phenyl ring requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve this transformation efficiently.

The role of computational chemistry in optimizing the synthesis and properties of this compound cannot be overstated. Molecular modeling studies have been instrumental in predicting the behavior of 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol in various environments. These studies provide insights into its potential interactions with biological targets and help guide the design of more effective derivatives.

In conclusion, 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 261633-13-0) represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceuticals. Its unique combination of functional groups makes it a valuable tool for researchers exploring new therapeutic strategies across multiple disease areas. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:261633-13-0)5-(2-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
A1227387
清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):208/504/740